

physical and chemical properties of 7-Hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyril

Cat. No.: B194367 Get Quote

7-Hydroxy-3,4-dihydrocarbostyril: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antipsychotic drug aripiprazole. [1] Its privileged scaffold, the 3,4-dihydro-2(1H)-quinolinone core, is found in numerous FDA-approved drugs, highlighting its importance in drug design and discovery. [2] The presence of a hydroxyl group at the 7-position provides a key site for molecular modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of **7-Hydroxy-3,4-dihydrocarbostyril**, detailed experimental protocols for its characterization, and a review of its role as a precursor in key signaling pathways.

Physical and Chemical Properties

The physicochemical properties of **7-Hydroxy-3,4-dihydrocarbostyril** are essential for its handling, characterization, and application in synthetic chemistry. A summary of its key



properties is presented in the tables below.

General Properties

Property	Value	Reference
IUPAC Name	7-hydroxy-3,4-dihydro-1H- quinolin-2-one	[3]
Synonyms	7-Hydroxy-3,4-dihydro-2(1H)- quinolinone, 3,4-Dihydro-7- hydroxy-2(1H)-quinolinone, Aripiprazole Impurity A	[3][4][5]
CAS Number	22246-18-0	[4][6]
Molecular Formula	C ₉ H ₉ NO ₂	[5]
Molecular Weight	163.17 g/mol	[3][5][6]
Appearance	Solid	[6]

Ouantitative Physicochemical Data

Property	Value	Reference
Melting Point	233-237 °C	[6]
Boiling Point (Predicted)	403.7 ± 45.0 °C	
pKa (Predicted)	9.60 ± 0.20	_
Solubility	DMSO: 32 mg/mL (196.11 mM)	[7]
XLogP3	0.7	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	49.3 Ų	[3]



Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and synthesis of **7-Hydroxy-3,4-dihydrocarbostyril**. This section outlines protocols for its synthesis and the determination of its key physical and chemical properties.

Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

A common method for the synthesis of **7-Hydroxy-3,4-dihydrocarbostyril** involves an intramolecular Friedel-Crafts alkylation reaction.[2]

Materials:

- m-Aminophenol
- Sodium bicarbonate
- · Ethyl acetate
- 3-Chloropropionyl chloride
- Aluminum chloride (AlCl₃)
- N,N-dimethylacetamide (DMAC)
- Methanol
- Activated carbon
- Sodium hydroxide (NaOH) solution (47%)
- 3% Sodium hydrosulfite (Na₂S₂O₄) aqueous solution

Procedure:

Preparation of 3-chloro-N-(3-hydroxyphenyl)propionamide: To a mixture of m-aminophenol
and sodium bicarbonate, add ethyl acetate as a solvent. While stirring at room temperature,
add 3-chloropropionyl chloride dropwise to the mixture. The reaction is typically stirred for 4
hours to yield the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.[8]



- Intramolecular Friedel-Crafts Alkylation: In a reaction vessel, combine the 3-chloro-N-(3-hydroxyphenyl)propionamide intermediate with aluminum chloride and N,N-dimethylacetamide. The molar ratio of the intermediate to aluminum chloride to DMAC is typically 1:3-4:0.4-0.6.[8]
- Reaction and Work-up: Heat the reaction mixture to 140-150 °C for 5-6 hours.[8] After the reaction is complete, the mixture is cooled, and the crude product is obtained.
- Purification: Dissolve the crude product in methanol under heating and reflux. Neutralize the solution by adding 47% NaOH solution dropwise. Filter the solution while hot. Add activated carbon to the filtrate and reflux for 30 minutes. Filter the mixture again while hot. To the resulting filtrate, add a 3% aqueous solution of sodium hydrosulfite dropwise to precipitate the purified product. The precipitate is then filtered and dried to yield white crystals of 7-Hydroxy-3,4-dihydrocarbostyril.[8]

Determination of Physical and Chemical Properties

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) and the temperature range over which the solid melts is observed and recorded.[2][9][10]

Solubility Determination:

- Weigh a precise amount of 7-Hydroxy-3,4-dihydrocarbostyril (e.g., 10 mg) into a vial.
- Add a specific volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.
- Vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Visually inspect the solution for any undissolved solid. If the solid has completely dissolved,
 the solubility is greater than the tested concentration. If not, the process can be repeated
 with a larger volume of solvent or a smaller amount of solute to determine the saturation
 point.[11][12][13][14]

Spectroscopic Analysis:



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15][16]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
 - Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.[17][18][19][20][21]
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute an aliquot of this solution to a final concentration of around 10-100 μg/mL.
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
 - Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[22][23][24][25][26]

Role in Signaling Pathways

7-Hydroxy-3,4-dihydrocarbostyril is a pivotal precursor in the synthesis of aripiprazole, an atypical antipsychotic medication.[1] The therapeutic effects of aripiprazole are primarily attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D₂



receptors and serotonin 5-HT₁A receptors, and as an antagonist at serotonin 5-HT₂A receptors. [27][28] Understanding the signaling pathways modulated by these receptors provides insight into the biological significance of aripiprazole and, by extension, its key synthetic intermediate, **7-Hydroxy-3,4-dihydrocarbostyril**.

Dopamine D2 Receptor Signaling Pathway

Aripiprazole's partial agonism at the D₂ receptor allows it to act as a "dopamine stabilizer." In conditions of excessive dopamine, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties.[27] The D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.



Click to download full resolution via product page

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT₁A Receptor Signaling Pathway

Aripiprazole's partial agonism at the 5-HT₁A receptor is thought to contribute to its anxiolytic and antidepressant effects.[1] Similar to the D₂ receptor, the 5-HT₁A receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase.

Serotonin 5-HT₁A Receptor Signaling Pathway

Serotonin 5-HT₂A Receptor Signaling Pathway

Aripiprazole acts as an antagonist at 5-HT₂A receptors, which may contribute to its antipsychotic efficacy and a lower incidence of extrapyramidal side effects.[27] The 5-HT₂A receptor is coupled to the Gq/11 signaling pathway.

Serotonin 5-HT₂A Receptor Signaling Pathway

Conclusion



7-Hydroxy-3,4-dihydrocarbostyril is a molecule of considerable importance in the field of medicinal chemistry, primarily due to its role as a key building block for the synthesis of aripiprazole and other potential therapeutic agents. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable compound for researchers and drug development professionals. A thorough understanding of its characteristics and its relationship to the signaling pathways modulated by its derivatives is essential for the continued development of novel and effective treatments for a range of neurological and psychiatric disorders. This guide provides a comprehensive foundation of knowledge to support these ongoing research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Foundational & Exploratory





- 11. uomustansiriyah.edu.ig [uomustansiriyah.edu.ig]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. repository.uncw.edu [repository.uncw.edu]
- 16. NMR Metabolomics Protocols for Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. photometrics.net [photometrics.net]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. compoundchem.com [compoundchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. rsc.org [rsc.org]
- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. youtube.com [youtube.com]
- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. pharmacyfreak.com [pharmacyfreak.com]
- 28. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [physical and chemical properties of 7-Hydroxy-3,4-dihydrocarbostyril]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194367#physical-and-chemical-properties-of-7-hydroxy-3-4-dihydrocarbostyril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com